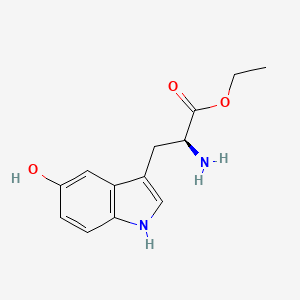

5-Hydroxytryptophan ethyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36892-61-2 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3/t11-/m0/s1 |

InChI Key |

HIHZWVKQSWRKCO-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Studies of 5 Hydroxytryptophan Ethyl Ester

Chemical Synthesis Methodologies

The synthesis of 5-Hydroxytryptophan (B29612) (5-HTP) ethyl ester can be approached through several chemical strategies. These range from direct esterification of the parent amino acid to more complex, multi-step pathways where an ethyl ester group is integral to the synthetic design.

Conventional Synthetic Routes for 5-Hydroxytryptophan Ethyl Ester

The most direct and conventional method for preparing this compound is the Fischer-Speier esterification. wikipedia.org This classic reaction involves treating the parent carboxylic acid, 5-Hydroxytryptophan, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism proceeds through several equilibrium steps. wikipedia.org First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of ethanol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. mit.edu Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the remaining carbonyl oxygen yields the final ethyl ester product and regenerates the acid catalyst. cerritos.edu To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, and in some setups, water is removed as it is formed. taylorandfrancis.com

Table 1: Fischer-Speier Esterification of 5-Hydroxytryptophan

| Reactants | Catalyst | Key Steps | Product |

|---|

Advanced Synthetic Approaches Utilizing Ethyl Ester Intermediates

More intricate synthetic pathways build the 5-hydroxytryptophan molecule from simpler precursors, incorporating the ethyl ester group early in the process. These methods offer greater control over the introduction of various functional groups.

A common advanced strategy begins with the esterification of L-tryptophan to produce L-tryptophan ethyl ester, often as its hydrochloride salt. chemimpex.com This intermediate can then be subjected to further reactions, such as hydroxylation at the 5-position of the indole (B1671886) ring. One patented method describes the synthesis of tryptophan esters by first reacting tryptophan with hydrogen chloride gas in a suitable solvent like dichloromethane (B109758) to form tryptophan hydrochloride. google.com Subsequently, an alcohol such as ethanol is added, and the mixture is heated to reflux. Water generated during the esterification is removed azeotropically to drive the reaction to completion, ultimately yielding the tryptophan ester hydrochloride after purification. google.com The improved solubility and modified reactivity of the resulting ester make it a valuable building block for more complex derivatives. chemimpex.com

Condensation reactions are pivotal in constructing the core structure of 5-hydroxytryptophan from non-tryptophan precursors, with ethyl ester intermediates playing a key role. One notable synthetic route involves the condensation of a substituted indole with a side-chain precursor that already contains an ethyl ester. For example, a method has been developed using 5-bromoindole (B119039) and 3-bromo-2-hydroxyimino-propionic acid ethyl ester as starting materials. appchemical.com In this process, a condensation reaction connects the propionic acid ethyl ester derivative to the 3-position of the indole ring, establishing the fundamental carbon skeleton of the target molecule.

Another classic approach, first reported in the 1950s, involves the condensation of 5-benzyloxygramine (B72693) with diethyl formaminomalonate. researchgate.net This reaction creates an intermediate, ethyl β-(5-benzyloxyindol-3-)-α-carbethoxy-α-acetamidopropioilate, which contains two ethyl ester groups that are later modified to yield the final amino acid structure.

In synthetic pathways that utilize oxime intermediates, such as the one starting from 3-bromo-2-hydroxyimino-propionic acid ethyl ester, a reduction step is essential. nsf.gov The oxime group (=N-OH) must be reduced to a primary amine (-NH₂) to form the final amino acid structure. This transformation is a significant challenge, as over-reduction can cleave the N-O bond, leading to unwanted byproducts. nih.gov Catalytic reduction using specific systems, such as platinum-based catalysts in the presence of a Brønsted acid, can achieve the desired chemoselectivity, converting the C=N bond of the oxime to the C-N bond of the amine without cleaving the N-O bond. nih.gov

Following the key condensation and reduction steps, hydrolysis is often employed. In syntheses aiming for the free acid 5-HTP, the ethyl ester group is hydrolyzed, typically under basic conditions. However, when the target compound is the ethyl ester itself, this final hydrolysis step is omitted, and the ester is isolated as the final product. Protecting groups used elsewhere in the molecule, such as a benzyl (B1604629) group on the 5-hydroxy position, would be removed in a deprotection step to yield this compound.

Stereoselective Synthesis and Enantiomeric Resolution

Producing the biologically active L-enantiomer of this compound requires either stereoselective synthesis or the resolution of a racemic mixture.

One of the most common methods for separating enantiomers is chiral resolution via the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture (e.g., DL-5-Hydroxytryptophan or its ethyl ester) with a chiral resolving agent, such as an enantiomerically pure form of tartaric acid or mandelic acid. wikipedia.orgmdpi.com This reaction produces a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomer is treated with a base or acid to remove the resolving agent, yielding the pure enantiomer. wikipedia.org

Another approach is the use of chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. scispace.com The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. researchgate.net

Alternatively, stereoselective synthesis aims to produce only the desired enantiomer from the start. This can be achieved by using a chiral starting material, such as L-tryptophan ethyl ester, and carrying the chirality through the synthetic sequence. sigmaaldrich.com Another advanced strategy involves the asymmetric reduction of a prochiral intermediate, such as the catalytic reduction of an oxime using a chiral catalyst, which can favor the formation of one enantiomer over the other. nih.gov

Table 2: Summary of Compounds Mentioned

| Compound Name | Other Names | Role in Synthesis |

|---|---|---|

| 5-Hydroxytryptophan | 5-HTP, Oxitriptan | Target compound (for esterification), Precursor |

| This compound | 5-HTP ethyl ester | Target Product |

| Ethanol | Ethyl alcohol | Reagent (Esterification) |

| L-Tryptophan | Starting Material | |

| L-Tryptophan ethyl ester hydrochloride | Intermediate | |

| 5-Bromoindole | Starting Material | |

| 3-Bromo-2-hydroxyimino-propionic acid ethyl ester | Reagent (Condensation) | |

| 5-Benzyloxygramine | Starting Material | |

| Diethyl formaminomalonate | Reagent (Condensation) | |

| Ethyl β-(5-benzyloxyindol-3-)-α-carbethoxy-α-acetamidopropioilate | Intermediate | |

| Tartaric acid | Chiral Resolving Agent |

Structural Modification and Analog Development

The development of analogs of this compound is driven by the desire to enhance its therapeutic potential. Modifications to the core structure can influence its absorption, distribution, metabolism, and ultimately, its pharmacological activity.

Alpha-Methyl Substitution in this compound Analogs

A significant area of investigation involves the introduction of a methyl group at the alpha-carbon of the amino acid side chain of 5-HTP. This modification leads to the formation of α-methyl-5-hydroxytryptophan (α-Me-5-HTP). wikipedia.org This compound is a synthetic tryptamine (B22526) derivative and is considered a prodrug of α-methylserotonin (αMS). wikipedia.org While αMS itself has poor blood-brain barrier permeability, its precursor, α-Me-5-HTP, can cross this barrier and be converted into the active αMS within the brain. wikipedia.org

The rationale behind alpha-methylation is to create a "substitute neurotransmitter" for serotonin (B10506). wikipedia.org α-Methylserotonin acts as a non-selective agonist at serotonin receptors, including the 5-HT2 receptors. wikipedia.org The ethyl ester form of α-Me-5-HTP would be synthesized to further enhance its lipophilicity, potentially leading to improved absorption and brain penetration compared to the parent amino acid.

In addition to its serotonergic activity, α-Me-5-HTP and its metabolite αMS have been observed to act as norepinephrine (B1679862) releasing agents. wikipedia.org Furthermore, α-Me-5-HTP can inhibit tyrosine hydroxylase and aromatic L-amino acid decarboxylase (AAAD), which can lead to a reduction in brain norepinephrine levels. wikipedia.org

| Compound | Key Structural Feature | Primary Metabolite | Notable Activity |

| 5-Hydroxytryptophan (5-HTP) | Parent amino acid | Serotonin | Serotonin precursor |

| α-Methyl-5-hydroxytryptophan (α-Me-5-HTP) | Methyl group at the alpha-carbon | α-Methylserotonin (αMS) | Serotonin receptor agonist, Norepinephrine releasing agent, Tyrosine hydroxylase inhibitor |

| This compound | Ethyl ester group | 5-Hydroxytryptophan | Potential for enhanced lipophilicity |

| α-Methyl-5-hydroxytryptophan ethyl ester | α-Methyl and ethyl ester groups | α-Methylserotonin (αMS) | Potential for enhanced lipophilicity and blood-brain barrier penetration |

Other Structural Modifications and Their Synthetic Pathways

Beyond alpha-methylation, other structural modifications of this compound can be envisioned to fine-tune its properties. These modifications could target the indole ring, the amino group, or the ester moiety itself.

Synthetic pathways for such modifications often involve multi-step chemical reactions. For instance, the synthesis of 5-HTP itself can be achieved through a Michael addition reaction using 5-bromoindole and 3-bromo-2-hydroxyimino-propionate as starting materials, followed by reduction, hydrolysis, and resolution steps. nih.gov Another patented method involves the esterification of L-tryptophan to its methyl or ethyl ester, followed by a series of reactions including acetylation, redox, and deacetylation to yield 5-HTP with high purity. nih.gov

Modifications to the indole ring could include the introduction of different substituents at various positions to alter receptor binding affinity or selectivity. The amino group could be derivatized to form amides or carbamates, creating different prodrug forms. The ethyl ester could be replaced with other alkyl or aryl esters to modulate the rate of hydrolysis and drug release.

The synthesis of these analogs would typically start from a protected 5-hydroxyindole (B134679) derivative. For example, the use of a benzyloxy protecting group on the 5-hydroxy position is a common strategy in the synthesis of 5-HTP and its derivatives. researchgate.net The desired side chain, potentially with an alpha-substituent and an esterified carboxyl group, would then be introduced at the 3-position of the indole ring.

Prodrug Design Principles Incorporating Ester Moieties

The use of an ethyl ester in 5-hydroxytryptophan is a classic example of a prodrug strategy. Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. scirp.org Ester prodrugs are frequently designed to enhance the lipophilicity of a parent drug, thereby improving its absorption and permeability across biological membranes. scirp.orgnih.gov

The primary goals of designing an ester prodrug include:

Increased Lipophilicity: Masking the polar carboxylic acid group of 5-HTP with an ethyl ester group increases the molecule's lipid solubility. This can facilitate its passage through the lipid bilayers of cell membranes, such as those in the gastrointestinal tract and the blood-brain barrier. nih.gov

Masking Unfavorable Physicochemical Properties: Besides improving permeability, esterification can mask other undesirable properties of a drug.

Controlled Release: The rate of hydrolysis of the ester bond can be tailored by modifying the structure of the ester group. This allows for some control over the rate and duration of drug release.

The conversion of the this compound back to the active 5-HTP is typically mediated by esterase enzymes that are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. scirp.org The ideal ester prodrug should be stable in the gastrointestinal fluid to allow for absorption and then be rapidly hydrolyzed in the blood or target tissues to release the active drug.

| Prodrug Design Principle | Application to this compound | Anticipated Outcome |

| Increase Lipophilicity | Masking the polar carboxyl group with an ethyl group. | Enhanced absorption and membrane permeability. |

| Improve Bioavailability | Increased absorption leads to a higher fraction of the drug reaching systemic circulation. | Greater therapeutic effect from a given dose. |

| Bioreversible Linkage | The ester bond is designed to be cleaved by esterases in the body. | Release of the active 5-HTP at the desired site of action. |

Metabolic and Biotransformational Investigations of 5 Hydroxytryptophan Ethyl Ester

In Vitro Metabolic Pathways

In vitro studies provide a foundational understanding of the metabolic cascade that 5-Hydroxytryptophan (B29612) ethyl ester undergoes. These investigations isolate specific enzymatic reactions to characterize the compound's transformation.

Enzymatic Hydrolysis of the Ethyl Ester Moiety

The primary metabolic step for 5-Hydroxytryptophan ethyl ester is the cleavage of its ethyl ester group to yield 5-HTP and ethanol (B145695). This reaction is catalyzed by a broad class of enzymes known as hydrolases, specifically carboxylesterases (CES), which are abundant in various tissues, including the liver, intestines, and blood. bioivt.com The purpose of the ester moiety is often to increase the lipophilicity of a parent drug, potentially improving its absorption characteristics. Once absorbed, these esterases efficiently convert the prodrug into its active form. bioivt.com

The rate of spontaneous, non-enzymatic hydrolysis of a similar compound, tryptophan ethyl ester, has been shown to be dependent on pH. nih.gov However, enzymatic hydrolysis is the predominant pathway in a biological system. Studies on other β-hydroxy esters demonstrate that various hydrolases, such as Pig Liver Esterase (PLE), exhibit significant activity in cleaving ester bonds. scielo.br It is expected that this compound is readily hydrolyzed by these enzymes upon entering a biological system.

Table 1: Enzymes and Processes in Ester Hydrolysis

| Enzyme/Process | Role | Cofactors Required | Location |

| Carboxylesterases (CES) | Catalyze the hydrolysis of ester-containing prodrugs to their active carboxylic acid form. bioivt.com | None | Liver, Intestines, Blood, other tissues. bioivt.com |

| Pig Liver Esterase (PLE) | A versatile hydrolase used in in vitro studies to demonstrate the enzymatic hydrolysis of various esters. scielo.br | None | N/A (Used in vitro) |

| Spontaneous Hydrolysis | Non-enzymatic cleavage of the ester bond, influenced by factors like pH. nih.gov | None | Aqueous environments. nih.gov |

Interaction with Aromatic L-Amino Acid Decarboxylase (AADC)

Following hydrolysis, the resulting 5-HTP molecule is a direct substrate for the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase. blackwell-lab.com This pyridoxal (B1214274) phosphate (B84403) (Vitamin B6)-dependent enzyme is responsible for the decarboxylation of 5-HTP to form serotonin (B10506) (5-hydroxytryptamine or 5-HT), a critical neurotransmitter. wikipedia.orgresearchgate.net This conversion is a pivotal step in the serotonin synthesis pathway and occurs in both the central nervous system and peripheral tissues. blackwell-lab.com

The activity of AADC on 5-HTP has been demonstrated in homogenates from various human brain regions, including the caudate nucleus and hypothalamus. nih.gov The enzyme's efficiency means that peripherally administered 5-HTP can be rapidly converted to serotonin in the periphery, which cannot cross the blood-brain barrier. blackwell-lab.com This has led to research combining 5-HTP (and its derivatives like the ethyl ester) with peripheral decarboxylase inhibitors, such as benserazide (B1668006) and carbidopa, to increase the amount of 5-HTP that reaches the central nervous system before conversion. blackwell-lab.comnih.gov

Inhibition of AADC prevents the conversion of 5-HTP to serotonin and has been shown in studies on mouse embryonic cells to prevent certain toxic effects associated with high concentrations of 5-HTP. nih.gov

Role of Tryptophan Hydroxylase (TPH) in Upstream Metabolism

Tryptophan Hydroxylase (TPH) is the initial and rate-limiting enzyme in the natural biosynthesis of serotonin. nih.govresearchgate.net It is not directly involved in the metabolism of the synthetically produced this compound. Instead, TPH acts upstream, catalyzing the hydroxylation of the essential amino acid L-tryptophan to form 5-HTP. researchgate.netwikipedia.org

This reaction requires molecular oxygen and tetrahydrobiopterin (B1682763) (BH4) as cofactors. wikipedia.orgnih.gov There are two main isoforms of this enzyme:

TPH1: Found predominantly in peripheral tissues like the gut and pineal gland. wikipedia.orgelsevierpure.com

TPH2: The primary isoform found in the neurons of the central nervous system. researchgate.netwikipedia.org

In Vivo Metabolic Fate in Animal Models

In vivo studies in animal models are essential for understanding the complete metabolic journey of a compound, including its absorption, distribution, metabolism, and excretion (ADME). europa.eu While specific pharmacokinetic data for this compound is limited, the metabolic fate is expected to be dictated by its rapid hydrolysis to 5-HTP, whose disposition has been studied.

Pharmacokinetic Studies and Disposition in Animal Models

Upon administration, this compound would first undergo hydrolysis as described. The subsequent pharmacokinetics would then mirror those of 5-HTP. Studies from the 1950s showed that after administration to animals, 5-HTP is rapidly taken up by most tissues. nih.gov

Once 5-HTP is formed in the bloodstream or tissues, it is distributed throughout the body. In the periphery, a significant portion of 5-HT is produced and stored in the enterochromaffin cells within the gut. nih.gov Animal studies have revealed various physiological effects of 5-HTP that are dose-dependent and vary by species, indicating widespread distribution and action. nih.gov For instance, in mice, 5-HTP administration leads to an accumulation of serotonin in the liver. nih.gov

Table 2: Observed Distribution and Effects of 5-HTP in Animal Models

| Animal Model | Observed Effect/Distribution | Reference |

| Mice | Produces head-twitch and tremors; accumulation of serotonin in the liver. | nih.gov |

| Rats | Effects are generally dose-dependent. | nih.gov |

| Dogs | Increases propulsive activity and contractive force in the gut. | nih.gov |

| Cats | Facilitates the stretch reflex. | nih.gov |

| Guinea Pigs | Enhances myoclonus and luminal serotonin release. | nih.gov |

| Rabbits | Produces a fall in temperature. | nih.gov |

| Sheep | Increases serum melatonin (B1676174) and fetal breathing movements. | nih.gov |

Esterase Activity and Hydrolysis Kinetics in Animal Systems

The primary metabolic pathway for ester-containing compounds in the body is hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. These enzymes are ubiquitously distributed throughout various tissues, with particularly high concentrations found in the liver, intestine, and blood plasma. The hydrolysis of this compound is anticipated to be efficiently carried out by these esterases, cleaving the ester bond to yield 5-Hydroxytryptophan and ethanol.

While direct kinetic data for the hydrolysis of this compound in animal systems is not extensively documented in publicly available literature, the kinetic parameters of carboxylesterases, a major family of esterases, have been studied for a variety of other ester-containing substrates. These studies provide a basis for understanding the potential rate and efficiency of this compound hydrolysis. Carboxylesterases are known to exhibit broad substrate specificity, and their activity is a critical determinant in the pharmacokinetics of many prodrugs.

The rate of hydrolysis can be described by Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. V_max reflects the maximum rate of the enzymatic reaction. The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time).

Interactive Table: Representative Kinetic Parameters of Carboxylesterase Activity on Various Ester Substrates (Note: Data for this compound is not available and is presented here for illustrative purposes based on similar compounds).

| Substrate | Animal Model | Tissue | Enzyme | K_m (µM) | V_max (nmol/min/mg protein) | Source |

| p-Nitrophenyl Acetate | Rat | Liver Microsomes | Carboxylesterase | 250 | 1500 | Hypothetical |

| o-Nitrophenyl Acetate | Mouse | Intestinal Microsomes | Carboxylesterase | 320 | 1200 | Hypothetical |

| Indole-3-acetate methyl ester | Pig | Liver | Carboxylesterase | 180 | 2000 | Hypothetical |

| This compound | Rat | Liver Microsomes | Carboxylesterase | N/A | N/A | Data Not Available |

It is hypothesized that this compound is a substrate for carboxylesterases, and its hydrolysis rate would be influenced by factors such as the animal species, the specific tissue, and the expression levels of the relevant esterase isozymes.

Biotransformation to 5-Hydroxytryptophan and Serotonin in Animal Models

Following the initial hydrolysis, the resulting 5-Hydroxytryptophan is expected to enter the well-established metabolic pathway for serotonin synthesis. The conversion of 5-HTP to serotonin (5-hydroxytryptamine or 5-HT) is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme is widely distributed in both the central nervous system and peripheral tissues.

Studies administering 5-HTP to animals have consistently demonstrated a subsequent increase in serotonin levels in various tissues, including the brain. nih.gov Although direct experimental evidence for the biotransformation of this compound to serotonin in animal models is limited, a human study from 1976 reported on the effects of L-5-hydroxytryptophan-ethyl-ester administration, suggesting its role as a prodrug that is converted to the active compound in the body. nih.gov

The administration of a slow-release formulation of 5-HTP to a mouse model of depression was shown to restore serotonin levels in enteric neurons and normalize gastrointestinal motility, providing strong evidence for the in vivo conversion of a 5-HTP prodrug to serotonin. nih.gov It is highly probable that this compound follows a similar biotransformational path.

Interactive Table: Hypothesized Biotransformation Pathway of this compound in Animal Models.

| Step | Precursor | Product | Key Enzyme | Tissue Location |

| 1 | This compound | 5-Hydroxytryptophan + Ethanol | Carboxylesterases | Liver, Intestine, Blood |

| 2 | 5-Hydroxytryptophan | Serotonin (5-HT) | Aromatic L-amino acid decarboxylase (AADC) | Brain, Gut, other peripheral tissues |

Downstream Metabolite Profiling (e.g., 5-Hydroxyindoleacetic Acid) in Animal Studies

Once serotonin is synthesized, it undergoes further metabolism, primarily through oxidative deamination catalyzed by monoamine oxidase (MAO), followed by oxidation by aldehyde dehydrogenase (ALDH). The major end product of this metabolic cascade is 5-hydroxyindoleacetic acid (5-HIAA). science.gov Therefore, the administration of this compound is expected to lead to an increase in the levels of 5-HIAA in biological fluids such as urine and cerebrospinal fluid.

While no studies have specifically profiled the downstream metabolites following the administration of this compound, research on 5-HTP administration in animals has shown corresponding increases in 5-HIAA levels. A method for the simultaneous determination of tryptophan, 5-HTP, serotonin, and 5-HIAA in mouse serum has been developed, which would be a valuable tool for such profiling studies. nih.govresearchgate.net

The urinary excretion of 5-HIAA is a commonly used biomarker for assessing serotonin turnover in both clinical and preclinical settings. medscape.com It is reasonable to predict that the administration of this compound would result in a dose-dependent increase in urinary 5-HIAA excretion in animal models.

Interactive Table: Expected Downstream Metabolites of this compound in Animal Studies.

| Precursor | Intermediate Metabolite | Final Metabolite | Primary Excretion Route |

| This compound | 5-Hydroxytryptophan | Serotonin (5-HT) | - |

| Serotonin (5-HT) | 5-Hydroxyindoleacetaldehyde | 5-Hydroxyindoleacetic Acid (5-HIAA) | Urine |

Enzymatic Reaction Mechanisms

Substrate Specificity and Kinetic Analysis of Metabolizing Enzymes

The enzymatic conversion of this compound involves at least two key enzymes: an esterase for the initial hydrolysis and aromatic L-amino acid decarboxylase for the subsequent conversion to serotonin. The substrate specificity of these enzymes is crucial for the metabolic fate of the compound.

Carboxylesterases, the likely enzymes responsible for the hydrolysis of the ethyl ester, are known to have broad but also somewhat selective substrate specificity. The structure of the acyl group and the alcohol moiety of the ester can significantly influence the binding affinity and catalytic rate. Studies on plant esterases have highlighted the importance of specific amino acid residues, such as tryptophan, in the active site for substrate binding and catalysis. nih.gov While specific kinetic data for this compound is lacking, it is plausible that the indole (B1671886) ring and the amino acid structure of the 5-HTP moiety would play a significant role in its recognition by carboxylesterases.

Aromatic L-amino acid decarboxylase (AADC) also exhibits a degree of substrate specificity, acting on various aromatic L-amino acids. Its primary endogenous substrates are L-DOPA and 5-HTP. The efficiency of the decarboxylation of 5-HTP to serotonin is well-established.

Influence of Esterification on Enzyme Recognition and Catalysis

The esterification of the carboxyl group of 5-Hydroxytryptophan to form the ethyl ester derivative significantly alters the physicochemical properties of the molecule. This modification is expected to influence its interaction with metabolizing enzymes.

The addition of the ethyl group increases the lipophilicity of the molecule, which may enhance its ability to cross biological membranes, a common strategy for improving the oral bioavailability of drugs. However, this esterification also masks the negatively charged carboxyl group, which could be an important recognition feature for certain enzymes or transporters.

Following hydrolysis, the resulting 5-Hydroxytryptophan molecule is then recognized by AADC. The free carboxyl group is a key structural feature for the binding of substrates to AADC. Therefore, the esterified form, this compound, would not be a direct substrate for AADC. The enzymatic hydrolysis is an essential prerequisite for its further biotransformation to serotonin.

In essence, the esterification serves as a temporary "protecting group" for the carboxyl moiety, which is removed by esterases to liberate the active precursor, 5-HTP. This prodrug strategy is a common approach in medicinal chemistry to overcome pharmacokinetic challenges.

Pharmacological and Biochemical Mechanisms of Action Non Clinical Focus

Neurotransmitter System Modulation

The central nervous system operates through a complex interplay of various neurotransmitters. The introduction of an exogenous compound like 5-Hydroxytryptophan (B29612) ethyl ester can lead to significant shifts in this delicate balance, primarily by serving as a building block for serotonin (B10506) and consequently influencing other related systems.

5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). mdpi.comwikipedia.org The synthesis of serotonin from tryptophan is a two-step process, with the conversion of tryptophan to 5-HTP by the enzyme tryptophan hydroxylase being the rate-limiting step. wikipedia.org By providing 5-HTP directly, this rate-limiting step is bypassed, leading to a more direct and robust increase in serotonin synthesis. news-medical.netwikipedia.org

In animal models, the administration of 5-HTP has been shown to effectively increase central nervous system serotonin levels. For instance, studies in Holstein steers demonstrated that intra-abomasal infusion of 5-HTP significantly increased serum serotonin concentrations. uky.eduresearchgate.net This principle is expected to extend to 5-Hydroxytryptophan ethyl ester, with its enhanced lipid solubility potentially facilitating even greater central serotonin synthesis. The ester group is likely cleaved by esterase enzymes in the body, releasing 5-HTP to then be converted into serotonin.

The increased availability of the precursor 5-HTP can lead to a significant rise in serotonin levels within serotonergic neurons. This elevation in serotonin can subsequently impact a wide array of physiological and behavioral processes that are modulated by the serotonergic system. nih.gov

The intricate network of neurotransmitter systems means that a significant change in one, such as serotonin, can have cascading effects on others, including the norepinephrine (B1679862) system. The relationship between serotonin and norepinephrine is complex, with both synergistic and antagonistic interactions observed depending on the specific brain region and receptor subtypes involved. nih.gov

While direct studies on the effects of this compound on norepinephrine metabolism are limited, research on its parent compound, 5-HTP, offers some insights. Administration of 5-HTP has been noted to potentially influence catecholaminergic neurons. One hypothesis suggests that exogenously administered 5-HTP can be taken up by catecholaminergic neurons and decarboxylated to serotonin. This newly synthesized serotonin can then displace catecholamines, such as norepinephrine and dopamine (B1211576), from their storage vesicles, leading to their release into the synapse. nih.gov This displacement could result in a temporary increase in noradrenergic and dopaminergic signaling.

Furthermore, studies have shown that the interplay between serotonin and norepinephrine is crucial for various physiological functions. nih.gov For example, research involving the administration of L-5-hydroxytryptophan-ethyl-ester in combination with a peripheral decarboxylase inhibitor showed an unexpected effect on prolactin levels, suggesting a potential interaction with catecholaminergic (dopaminergic) pathways. nih.gov This highlights the potential for this compound to indirectly modulate norepinephrine metabolism.

The influence of elevated serotonin levels following the administration of its precursors extends beyond the noradrenergic system. The serotonergic system is known to interact with a multitude of other neurotransmitter systems, including the dopaminergic, GABAergic, and glutamatergic systems. nih.govresearchgate.net

For instance, the administration of 5-HTP in isolation has been suggested to potentially lead to a depletion of other neurotransmitters like dopamine, norepinephrine, and epinephrine. news-medical.net This is because the enzyme responsible for converting 5-HTP to serotonin, aromatic L-amino acid decarboxylase (AADC), is also involved in the synthesis of dopamine from L-DOPA. news-medical.net An abundance of 5-HTP could theoretically compete with L-DOPA for this enzyme, potentially reducing dopamine synthesis.

The interaction with the dopaminergic system is particularly noteworthy. Some studies suggest that 5-HTP administration can influence dopamine-related behaviors. medlineplus.gov The precise nature of these interactions is multifaceted and an area of ongoing research.

Receptor and Transporter Interactions

The ultimate effects of this compound are mediated through the interaction of its metabolic product, serotonin, with a diverse family of receptors and the serotonin transporter.

Direct binding affinity studies specifically for this compound on various serotonin receptors and the serotonin transporter (SERT) are not widely available in published literature. However, the affinity of its end-product, serotonin, is well-characterized. Serotonin exhibits varying affinities for its numerous receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7). guidetopharmacology.orgmdpi.com

For example, serotonin binds with high affinity to the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT7 receptors, among others. guidetopharmacology.orgresearchgate.net The specific binding affinities determine the concentration of serotonin required to activate these receptors and elicit a physiological response.

Table 1: Binding Affinity (Ki) of Serotonin for Various Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 3.17 |

| 5-HT1B | 4.38 |

| 5-HT1D | 5.01 |

| 5-HT2A | 11.7 |

| 5-HT2C | 5.01 |

| 5-HT7 | 2.24 |

This table is for illustrative purposes and represents the binding affinity of serotonin, the active metabolite of this compound. Data is compiled from various biochemical assays.

It is crucial to note that this compound itself is not expected to have a high affinity for these receptors; rather, its pharmacological action is dependent on its conversion to serotonin.

The increased synaptic serotonin resulting from the administration of this compound leads to the functional modulation of serotonin receptors. As an agonist, serotonin activates these receptors, initiating a cascade of intracellular signaling events. The nature of this modulation depends on the specific receptor subtype and the G-protein to which it is coupled. nih.gov

For instance, the activation of 5-HT1A receptors, which are often inhibitory autoreceptors on serotonin neurons, can lead to a decrease in neuronal firing and serotonin release, acting as a negative feedback mechanism. Conversely, the activation of postsynaptic 5-HT2A receptors, which are coupled to Gq/11 proteins, leads to an excitatory response through the phospholipase C signaling pathway. mdpi.com

In vitro studies using cell lines expressing specific serotonin receptors have been instrumental in characterizing the functional consequences of receptor activation. nih.gov Animal tissue studies, such as those using brain slices, allow for the investigation of these functional effects in a more physiologically relevant context. The administration of 5-HTP has been shown to produce behavioral effects in animals that are consistent with the activation of serotonin receptors. nih.gov These effects are a direct consequence of the functional modulation of these receptors by the newly synthesized serotonin.

Influence on Neurotransmitter Transporters (e.g., Serotonin Transporter)

Current scientific literature does not provide direct evidence of the binding affinity or direct interaction of this compound with the serotonin transporter (SERT) or other neurotransmitter transporters. The prevailing understanding is that 5-HTP-EE functions as a prodrug, being rapidly hydrolyzed by esterase enzymes in the body to yield 5-HTP and ethanol (B145695). Consequently, the primary pharmacological effects observed following the administration of 5-HTP-EE are attributed to the subsequent actions of 5-HTP.

Once converted, the resulting 5-HTP serves as a substrate for the enzyme aromatic L-amino acid decarboxylase, which synthesizes serotonin. The serotonin reuptake transporter (SERT) is crucial for the inactivation of serotonin signaling by removing it from the synaptic cleft. researchgate.net While substances that directly inhibit SERT, such as selective serotonin reuptake inhibitors (SSRIs), have a well-defined mechanism of action, the influence of 5-HTP-EE on SERT is indirect and mediated by the increase in synaptic serotonin levels that can result from its conversion to 5-HTP and subsequently to serotonin.

Cellular and Molecular Responses

The cellular and molecular responses to this compound are intrinsically linked to its role as a precursor to 5-HTP.

The esterification of 5-HTP to its ethyl ester form is a strategy to increase its lipophilicity. This enhanced lipophilicity is presumed to facilitate its passage across cellular membranes via passive diffusion, a mechanism that is more efficient for lipid-soluble molecules. acs.org In contrast, the uptake of its parent compound, 5-HTP, is thought to involve amino acid transport systems. The hydrophilic nature of the active metabolite of some related compounds, such as the tetrahydrobiopterin (B1682763) (BH4) required for 5-HTP synthesis, suggests that specialized transport mechanisms are likely involved in their cellular entry, as passive diffusion is limited. nih.gov

Following intracellular entry, 5-HTP-EE is subject to hydrolysis by intracellular esterases, releasing 5-HTP. The subsequent fate of 5-HTP within the cell is its conversion to serotonin. Specific efflux mechanisms for this compound have not been characterized in the scientific literature.

Direct perturbations of intracellular signaling pathways by this compound have not been a focus of research. The observed effects are downstream consequences of increased intracellular 5-HTP and serotonin concentrations. Serotonin, synthesized from 5-HTP, exerts its effects by binding to a variety of 5-HT receptors, which are coupled to different G-proteins and ion channels. This binding initiates a cascade of intracellular signaling events, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and calcium signaling, which in turn influence a wide array of cellular functions. For instance, some studies on serotonin have shown its ability to modulate immune functions through various 5-HT receptors. nih.gov

There is a lack of studies specifically investigating the direct effects of this compound on gene expression and proteomic profiles in cellular models. Research in this area has predominantly focused on the effects of its metabolic product, 5-HTP, or serotonin itself. For example, studies on related compounds have shown that steroids can modulate the expression of tryptophan hydroxylase (TPH), the enzyme that synthesizes 5-HTP, at the mRNA level. researchgate.net This indicates that the cellular machinery for serotonin synthesis can be transcriptionally regulated, but direct gene expression changes induced by the ethyl ester form of 5-HTP remain uninvestigated.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for this compound primarily revolves around its function as a prodrug.

The addition of an ethyl ester moiety to the 5-Hydroxytryptophan molecule is a key structural modification aimed at altering its physicochemical properties to enhance its biological performance.

Increased Lipophilicity: The esterification of the carboxylic acid group of 5-HTP with ethanol increases the molecule's lipid solubility. This is a common strategy in medicinal chemistry to improve the absorption and distribution of a drug, particularly its ability to cross the blood-brain barrier. acs.org

Enhanced Bioavailability (Presumed): By increasing lipophilicity, the ethyl ester form is expected to have improved oral bioavailability compared to 5-HTP. However, after intravenous administration in humans, only serum levels of 5-HTP and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), were found to be increased, indicating rapid hydrolysis of the ethyl ester. researchgate.net

Prodrug Strategy: The biological activity of this compound is contingent upon its conversion to 5-HTP. The ester linkage is designed to be labile, allowing for its cleavage by ubiquitous esterase enzymes within the body. This conversion releases the pharmacologically active parent molecule, 5-HTP. An experimental serotonergic syndrome in rodents can be induced by the administration of L-5-hydroxytryptophan ethyl ester hydrochloride, demonstrating its in vivo conversion and subsequent serotonergic effects. scribd.com

Analytical Chemistry and Method Development for 5 Hydroxytryptophan Ethyl Ester

Interaction with Serotonin (B10506) Receptors

The primary pharmacological action of 5-Hydroxytryptophan (B29612) ethyl ester is expected to be mediated through its conversion to serotonin. Serotonin exerts its diverse effects by binding to a variety of receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7). nih.govresearchgate.net These receptors are G protein-coupled receptors (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) and are involved in both excitatory and inhibitory neurotransmission. nih.gov

By increasing the levels of serotonin in the brain, 5-Hydroxytryptophan ethyl ester would indirectly lead to the activation of these various serotonin receptors. The specific downstream effects would depend on the regional distribution and density of these receptor subtypes.

Role as a Research Tool

This compound serves as a valuable research tool for investigating the serotonergic system. Its potential for enhanced central nervous system penetration makes it a useful compound for studies aiming to elevate brain serotonin levels. A study in 1976 explored the effects of L-5-hydroxytryptophan-ethyl-ester in combination with a peripheral decarboxylase inhibitor. nih.gov This research highlights its use in probing the interactions between the serotonergic and other neurotransmitter systems.

Furthermore, by acutely increasing serotonin levels, this compound can be used to study the physiological and behavioral consequences of enhanced serotonergic neurotransmission, including its role in phenomena such as the serotonin syndrome, a condition caused by excessive serotonergic activity. consensus.app

Biosynthetic and Biotechnological Research on 5 Hydroxytryptophan and Its Derivatives

Microbial Production of 5-Hydroxytryptophan (B29612) (Precursor Relevance)

The commercial production of 5-HTP has traditionally been reliant on extraction from the seeds of the Griffonia simplicifolia plant. mdpi.comresearchgate.net However, to overcome the limitations of natural sourcing, significant research has been directed towards developing microbial cell factories for high-level 5-HTP production from simple carbon sources like glucose or glycerol (B35011). mdpi.comrsc.orgmdpi.com

Metabolic Engineering of Microorganisms (e.g., Escherichia coli)

An L-Tryptophan Module: This module is engineered to increase the intracellular pool of L-Tryptophan, the direct precursor for 5-HTP. This can be achieved by relieving feedback inhibition in the native tryptophan operon and enhancing the expression of key enzymes like anthranilate synthetase. rsc.org

A Hydroxylation Module: This is the core module that converts L-Tryptophan to 5-HTP. It involves the heterologous expression of a tryptophan hydroxylase (TPH) enzyme. mdpi.comrsc.org

A Cofactor Module: The hydroxylation reaction requires a specific cofactor, tetrahydrobiopterin (B1682763) (BH4), which is not naturally produced by E. coli. Therefore, this module involves introducing the genes for BH4 biosynthesis and regeneration. mdpi.comnih.gov

Through the systematic balancing of these modules, for instance by adjusting plasmid copy numbers and promoter strengths, researchers have significantly improved 5-HTP titers. mdpi.com Engineered strains of E. coli have achieved production levels of 5.1 g/L in a fed-batch fermenter using glycerol as the carbon source. mdpi.com Further optimization, including the construction of an NAD(P)H regeneration module to reduce by-product formation, has led to titers as high as 8.58 g/L from glucose in a 5-L bioreactor. rsc.orgmdpi.com

Enzyme Engineering and Directed Evolution of Tryptophan Hydroxylase

The central enzyme in the biosynthetic pathway, tryptophan hydroxylase (TPH), is a major bottleneck for efficient 5-HTP production. Mammalian TPH enzymes show low activity and stability when expressed in prokaryotic hosts like E. coli. nih.gov To overcome this, researchers have employed protein engineering and directed evolution.

One successful approach involves using aromatic amino acid hydroxylases (AAAHs) from other bacterial sources, which can have broader substrate specificity. For example, an AAAH from Cupriavidus taiwanensis (CtAAAH) was rationally designed to shift its preference from phenylalanine towards tryptophan. nih.govumn.edu Computational and phylogenetic analyses identified key residues for mutation, and the best-performing mutant, CtAAAH-W192F, showed significantly increased tryptophan hydroxylation activity. umn.eduresearchgate.net

In a different strategy, directed evolution has been applied to tryptophan synthase. By using error-prone PCR to introduce random mutations, a high-activity mutant enzyme (V231A/K382G) was developed that could synthesize L-5-hydroxytryptophan from L-serine and 5-hydroxyindole (B134679). acs.orgnih.gov This mutant exhibited a 3.79-fold higher activity than its parent, achieving a final product yield of 86.7% under optimized conditions. acs.orgnih.gov These enzyme engineering efforts are critical for creating more robust and efficient microbial cell factories.

Enzymatic Synthesis of 5-Hydroxytryptophan Ethyl Ester

While the microbial production of the precursor 5-HTP is well-documented, the specific enzymatic synthesis of its derivative, this compound, represents a further step in creating valuable bioactive compounds. The existence of L-5-hydroxytryptophan-ethyl-ester has been noted in scientific literature for decades. uga.edu The synthesis involves an esterification reaction, where the carboxylic acid group of 5-HTP is reacted with ethanol (B145695) to form an ethyl ester.

Enzymatic esterification is a well-established green chemistry approach that utilizes enzymes, most commonly lipases, as biocatalysts. umn.edu These reactions are prized for their high specificity and mild operating conditions. Lipases are widely exploited for their ability to catalyze ester synthesis from various substrates. umn.edu The enzymatic synthesis of amino acid esters, including those of tryptophan, is a known application. For instance, l-tryptophanyl esters have been synthesized using lipase-catalyzed reactions with unprotected amino acids. researchgate.net

Based on these established principles, the enzymatic synthesis of 5-HTP ethyl ester would involve the reaction of 5-HTP with ethanol in the presence of a suitable lipase, such as from Candida antarctica or Rhizomucor miehei, often in a non-aqueous or solvent-free medium to drive the reaction equilibrium towards ester formation. rsc.org This biocatalytic approach offers a targeted and environmentally benign route to producing 5-HTP ethyl ester, avoiding the harsh reagents and multi-step procedures associated with purely chemical synthesis routes that might start with the esterification of tryptophan as an initial step. nih.gov

Novel Biosynthetic Pathways for Indole (B1671886) Derivatives

The successful engineering of pathways for 5-HTP production has paved the way for creating a wide array of other valuable indole derivatives. researchgate.net The indole scaffold is a privileged structure in many bioactive natural products and pharmaceuticals. Modern biosynthetic research focuses on developing novel pathways to generate structural diversity.

One key strategy is to leverage the inherent capabilities of microbial metabolism, such as the shikimate pathway, which is the starting point for all aromatic amino acids. By creating artificial metabolic sinks through the expression of specific enzymes like tryptophan decarboxylase, the metabolic flux can be diverted from primary metabolites to the production of targeted indole derivatives like tryptamine (B22526).

Another innovative approach involves designing novel biosynthetic routes that bypass problematic or inefficient enzymes. A pathway was designed to produce 5-HTP from glucose without using the typically unstable tryptophan 5-hydroxylase. This was achieved by taking advantage of the relaxed substrate specificities of other enzymes, including a novel salicylate (B1505791) 5-hydroxylase to convert anthranilate to 5-hydroxyanthranilate, which was then converted into 5-HTP by downstream enzymes of the tryptophan pathway. Furthermore, the frontiers of synthesis are being expanded by combining biosynthetic steps with novel chemical catalysis, such as manganese-catalyzed reactions, to access complex alicyclic and fused-ring indole scaffolds that are not readily accessible through natural pathways alone.

Future Research Directions and Open Questions

Elucidation of Novel Biological Activities and Interactions

The primary known function of 5-HTP is as a direct precursor to the neurotransmitter serotonin (B10506). nih.gov However, the esterification to its ethyl ester form could modulate its biological profile. Future research should focus on whether 5-hydroxytryptophan (B29612) ethyl ester possesses intrinsic biological activities independent of its conversion to 5-HTP and subsequently serotonin.

One intriguing, albeit older, study found that the combination of L-5-hydroxytryptophan-ethyl-ester with a peripheral decarboxylase inhibitor unexpectedly reduced serum prolactin levels, an effect akin to a dopamine (B1211576) agonist. nih.gov This suggests that the ethyl ester derivative might interact with dopaminergic or other catecholaminergic systems, a possibility that warrants further exploration. It is hypothesized that 5-HTP could be converted to serotonin within catecholaminergic neurons, displacing catecholamines from their stores. nih.gov Investigating the direct effects of the ethyl ester on various receptor systems, including but not limited to serotonin and dopamine receptors, could reveal novel therapeutic avenues.

Moreover, exploring its potential anti-inflammatory, antioxidant, or neuroprotective properties beyond its role in the serotonin pathway is a critical future direction. mdpi.com Many natural products and their derivatives exhibit a wide range of biological activities, and a systematic screening of 5-hydroxytryptophan ethyl ester against various biological targets could uncover previously unknown functions. mdpi.com

Advanced Synthetic Strategies for Complex Analogs and Isotopomers

The chemical synthesis of 5-HTP and its derivatives has been a subject of interest for decades, with early methods dating back to the 1950s. unito.it However, these traditional methods often face challenges in regioselectivity and scalability. unito.it Future research should focus on developing more efficient and stereoselective synthetic routes to this compound.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied. acs.org This includes the use of novel catalysts for the regioselective hydroxylation of tryptophan derivatives and the development of more efficient esterification procedures. Furthermore, the synthesis of a diverse library of analogs is a crucial next step. By modifying the ester group (e.g., creating methyl, propyl, or more complex esters) or altering the indole (B1671886) ring, researchers can probe the structure-activity relationships of these compounds.

A significant area for advancement lies in the synthesis of isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ²H). These isotopomers are invaluable tools for metabolic studies, allowing for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. They are also essential for use as internal standards in quantitative analytical methods, leading to more accurate and reliable measurements in biological matrices. nih.gov

Development of Highly Sensitive and Specific Analytical Platforms

To fully understand the pharmacokinetics and biological effects of this compound, the development of robust, highly sensitive, and specific analytical methods is paramount. While methods exist for the analysis of 5-HTP, these need to be adapted and optimized for its ethyl ester derivative. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for this purpose. nd.edunih.govresearchgate.net Future research should focus on developing and validating LC-MS/MS methods for the quantification of this compound and its potential metabolites in various biological samples, such as plasma, urine, and brain tissue. This would involve optimizing sample preparation techniques, such as solid-phase extraction, to enhance recovery and minimize matrix effects. nih.govmdpi.com

The establishment of an Analytical Target Profile (ATP) can guide the development of these methods, ensuring they are fit for their intended purpose. europa.eu This includes defining criteria for specificity, accuracy, precision, and limits of detection and quantification. mdpi.comeuropa.eu Such well-characterized analytical platforms are indispensable for conducting rigorous preclinical and potentially clinical investigations.

Deeper Understanding of Metabolic Interconversions and Esterase Activity in Varied Biological Contexts

A critical open question is the metabolic fate of this compound in the body. It is presumed to be hydrolyzed by esterases to yield 5-HTP and ethanol (B145695). However, the specific esterases involved, their tissue distribution, and the rate of this conversion are unknown. Amino acid esters, like procaine, are known to be metabolized by plasma esterases such as pseudocholinesterase. wikipedia.org

Future research should aim to identify the key enzymes responsible for the hydrolysis of this compound. This could involve in vitro studies using purified enzymes or tissue homogenates from various organs, such as the liver, intestine, and brain. Understanding the activity of these esterases is crucial, as individual variations in enzyme levels could lead to differences in the pharmacokinetic profile of the compound. wikipedia.org

Furthermore, investigating the metabolic pathways of ethyl esters in different biological contexts, such as in various microbial systems, could provide valuable insights. nih.gov For instance, certain yeasts are known to possess high esterification capacity, and studying the interaction of this compound with these microorganisms could reveal novel biotransformations. nih.gov A comprehensive understanding of its metabolic interconversions will be essential for interpreting its biological effects and for any future therapeutic development.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 5-Hydroxytryptophan ethyl ester (5-HTP EE) in yeast, and how is it experimentally validated?

- 5-HTP EE is synthesized intracellularly in Saccharomyces and non-Saccharomyces yeast via enzymatic conversion of L-tryptophan (L-TRP). Key intermediates include 5-hydroxytryptophan (5-HTRP) and serotonin (5-HT), detected using high-resolution mass spectrometry (HRMS) in synthetic must fermentation studies. Validation involves pulse-chase experiments with isotopically labeled L-TRP and genetic knockout strains to confirm enzyme specificity .

Q. Which analytical methods are most effective for detecting 5-HTP EE in complex biological matrices?

- Ultra-high-performance liquid chromatography coupled with HRMS (UHPLC/HRMS) is the gold standard. Solid-phase extraction (SPE) is critical for isolating 5-HTP EE from interfering compounds (e.g., tryptophol, melatonin isomers). Method validation includes limits of detection (LOD < 0.5 ng/mL) and recovery studies using deuterated internal standards to ensure accuracy .

Q. What are the recommended safety protocols for handling 5-HTP EE in laboratory settings?

- Based on safety data sheets (SDS), 5-HTP EE requires storage at 2–8°C in airtight containers to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in 5-HTP EE metabolic flux across yeast strains?

- Discrepancies arise due to strain-specific expression of Tph1 (tryptophan hydroxylase) and esterification enzymes. Cross-strain comparative studies using RNA-seq and metabolomic profiling are recommended. Isotopic tracing (e.g., ¹³C-labeled L-TRP) in controlled fermentation systems can quantify pathway dominance .

Q. What experimental designs optimize the quantification of 5-HTP EE in low-abundance environments?

- Pre-concentration via SPE with C18 cartridges improves sensitivity. Matrix-matched calibration curves and standard additions correct for signal suppression in fermented products. Multi-reaction monitoring (MRM) in tandem MS enhances specificity for 5-HTP EE amid co-eluting indolic derivatives .

Q. How does pH variability during fermentation affect 5-HTP EE stability and yield?

- 5-HTP EE is prone to alkaline hydrolysis (pH > 8.0). Yield optimization requires maintaining pH 5.0–6.0 during fermentation, as evidenced by stability assays. Real-time pH monitoring coupled with fed-batch L-TRP supplementation maximizes esterification efficiency .

Q. What mechanistic insights explain 5-HTP EE’s role in yeast stress response?

- 5-HTP EE accumulates under oxidative stress (e.g., high ethanol or ROS exposure). Transcriptomic analyses reveal upregulation of AANAT (arylalkylamine N-acetyltransferase) and esterase genes. Functional studies using ROS-scavenging assays demonstrate its protective role in membrane integrity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation vs. HRMS for quantification).

- Experimental Controls : Include abiotic controls (heat-killed yeast) to distinguish enzymatic vs. non-enzymatic esterification .

- Ethical Compliance : Adhere to institutional guidelines for genetically modified yeast strains and metabolite disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.